2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one

描述

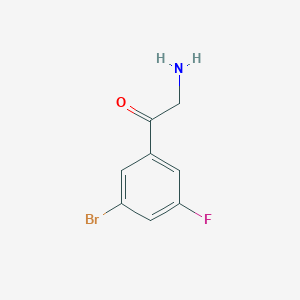

2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one (CAS: 1500201-15-9) is a halogenated aromatic α-amino ketone. Its structure comprises a phenyl ring substituted with bromine (3-position) and fluorine (5-position), linked to an ethanone backbone bearing an amino group. This compound has been cataloged as a discontinued research chemical, primarily used in synthetic organic chemistry and pharmaceutical development . Its molecular weight is 217.05 g/mol (C₈H₆BrFNO), and it is typically characterized by LC-MS, NMR, and chromatographic methods .

属性

分子式 |

C8H7BrFNO |

|---|---|

分子量 |

232.05 g/mol |

IUPAC 名称 |

2-amino-1-(3-bromo-5-fluorophenyl)ethanone |

InChI |

InChI=1S/C8H7BrFNO/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3H,4,11H2 |

InChI 键 |

XVUCPPPAXFMIPS-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C=C(C=C1F)Br)C(=O)CN |

产品来源 |

United States |

准备方法

Step-by-step process:

Note:

This route is flexible but requires careful control of regioselectivity during halogenation to ensure substitution at the desired positions (3-bromo and 5-fluoro).

Direct Functionalization via Sandmeyer or Halogenation Reactions

Overview:

This approach employs diazotization followed by halogen substitution to introduce bromine and fluorine onto the aromatic ring, then functionalize the side chain to form the ethanone.

Key steps:

Advantages:

High regioselectivity and yields, especially for substitution at specific positions on the aromatic ring.

Multicomponent and One-Pot Synthesis Approaches

Recent advances have demonstrated the feasibility of one-pot syntheses involving multiple reactants, such as amino aryl ketones, halogenating agents, and coupling reagents, to produce the target compound efficiently.

Representative method:

Note:

This method is advantageous for scalability and reducing purification steps.

Specific Example from Patent Literature

A detailed patent describes a multi-step synthesis involving the initial formation of 5-fluoro-2-iodobenzoic acid, conversion to acyl chlorides, and subsequent coupling with malonic acid derivatives, culminating in the formation of the target ethanone.

Key steps:

Data Tables Summarizing Conditions and Yields

化学反应分析

Types of Reactions

2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are often employed.

Major Products Formed

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted phenyl derivatives.

科学研究应用

2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the amino, bromine, and fluorine groups allows the compound to form strong interactions with target proteins, potentially inhibiting or activating their functions .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of 2-amino-1-(3-bromo-5-fluorophenyl)ethan-1-one are summarized below, with key differences in substituents, electronic properties, and applications.

Table 1: Structural Comparison of Analogous Compounds

Electronic and Steric Effects

- Halogen vs. Methoxy/Nitro Groups: The bromine and fluorine substituents in the target compound provide moderate electron-withdrawing effects, whereas methoxy (in bk-2C-B) and nitro groups (in 4-nitrophenyl analog) exhibit stronger electronic modulation. For instance, the nitro group in 2-amino-1-(4-nitrophenyl)ethan-1-one significantly reduces electron density, enhancing reactivity in electrophilic substitutions .

- Trifluoroethanone vs. Amino Ketone: The trifluoro analog (CAS 643029-92-9) lacks the amino group but includes a CF₃ moiety, increasing steric bulk and lipophilicity, which may improve blood-brain barrier penetration .

Physicochemical Properties

- Solubility : The pyridinyl analog (5-bromopyridin-3-yl) exhibits higher aqueous solubility compared to the phenyl-based target compound, attributed to the pyridine ring’s polarity .

- Thermal Stability: Bromine and fluorine substituents generally enhance thermal stability. However, the trifluoroethanone analog’s stability data are unreported, while bk-2C-B degrades upon pyrolysis, releasing hazardous byproducts .

生物活性

2-Amino-1-(3-bromo-5-fluorophenyl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features, which include an amino group and halogen substituents (bromine and fluorine). These features enhance its biological activity by facilitating interactions with various biological macromolecules, such as enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C8H7BrFNO, with a molecular weight of approximately 232.06 g/mol. The presence of the amino group allows for hydrogen bonding, while the bromine and fluorine atoms can engage in halogen bonding, contributing to the compound's reactivity and biological effects.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the halogen substituents enhance binding affinity through non-covalent interactions. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various pharmacological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies indicate that compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. For instance, related derivatives have shown minimum inhibitory concentration (MIC) values against common pathogens:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | E. coli | 0.0195 |

| Compound B | Bacillus mycoides | 0.0048 |

| Compound C | C. albicans | 0.039 |

These results suggest that the presence of halogen substituents significantly contributes to the antimicrobial efficacy observed in these compounds .

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have indicated that it may inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. For example, its interaction with cytochrome P450 enzymes suggests a role in modulating drug metabolism, which could enhance the efficacy of chemotherapeutic agents .

Case Studies

- Study on Antimicrobial Properties : A study evaluated the antibacterial activity of various halogenated compounds, including derivatives of this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, supporting the hypothesis that halogenation enhances bioactivity .

- Anticancer Evaluation : In another study focusing on cancer cell lines, compounds structurally related to this compound were shown to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a promising avenue for further development as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。